Budiodarone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

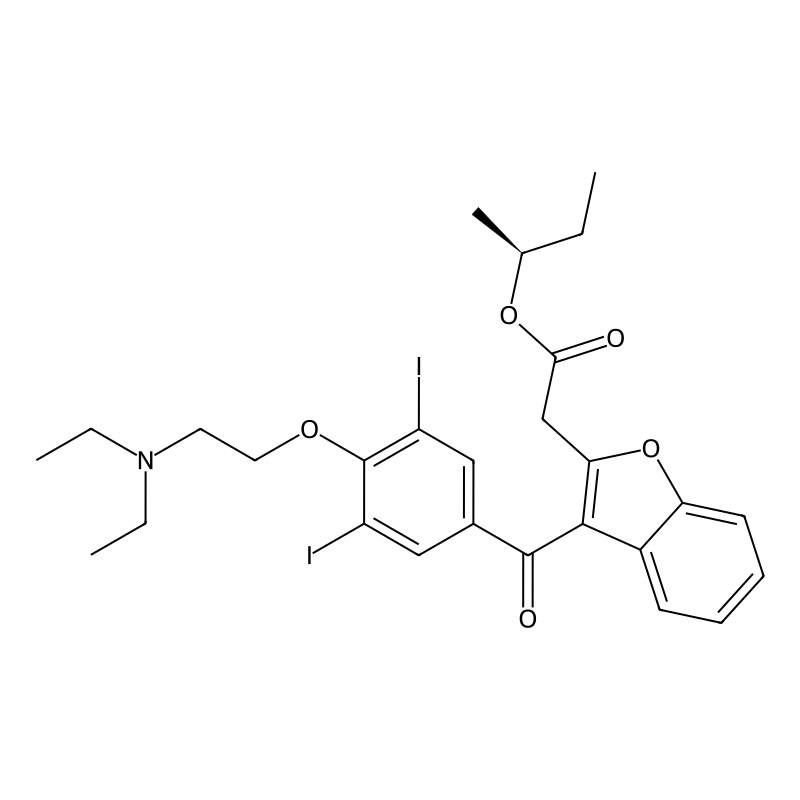

Budiodarone (CAS 335148-45-3) is a rationally designed, iodine-containing benzofuran derivative and mixed ion channel blocker utilized primarily as a benchmark compound in 'soft drug' design and cardiovascular pharmacology. Structurally, it is an analog of amiodarone that incorporates a sec-butyl acetate side chain at position 2 of the benzofuran moiety [1]. This specific ester modification shifts the molecule's metabolic fate from hepatic cytochrome P450 processing to rapid hydrolysis by plasma and tissue esterases [1]. For procurement professionals and research scientists, budiodarone serves as a critical reference material for evaluating esterase-labile pharmacokinetics, short-acting antiarrhythmic mechanisms, and the mitigation of lipophilic tissue accumulation in drug development workflows.

Substituting budiodarone with its parent compound, amiodarone, or its closest in-class analog, dronedarone, introduces severe confounding variables into pharmacokinetic and toxicological models. Amiodarone possesses an extremely long half-life of 35 to 68 days and a massive volume of distribution (60–70 L/kg), leading to unavoidable lipophilic tissue accumulation that obscures short-term washout data and acute dosing responses [1]. Conversely, while dronedarone offers a reduced half-life (13–24 hours), it lacks iodine moieties and relies heavily on hepatic CYP3A4 metabolism, making it highly susceptible to drug-drug interactions (DDIs) in complex formulation assays [2]. Budiodarone is strictly required when a protocol demands a fully iodinated benzofuran scaffold coupled with rapid, CYP-independent esterase cleavage, ensuring precise temporal control over ion channel blockade without lingering baseline shifts.

References

- [1] Arya, A., et al. 'A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology.' Europace 11.4 (2009): 458-464.

- [2] Mason, J. W., & DiMarco, J. P. 'New Pharmacological Agents for Arrhythmias.' Circulation 120.17 (2009): 1716-1725.

Pharmacokinetic Washout and Elimination Half-Life

In comparative pharmacokinetic models, budiodarone demonstrates an accelerated elimination profile driven by its esterase-labile side chain. While the benchmark amiodarone exhibits a highly prolonged elimination half-life of 35 to 68 days, budiodarone achieves a half-life of just 7 hours, allowing for complete systemic clearance within 48 hours [1]. This quantitative difference eliminates the prolonged washout periods required when using traditional benzofuran derivatives in sequential testing protocols.

| Evidence Dimension | Elimination half-life |

| Target Compound Data | 7 hours (complete clearance in 48 hours) |

| Comparator Or Baseline | Amiodarone (35–68 days) |

| Quantified Difference | >100-fold reduction in half-life |

| Conditions | In vivo pharmacokinetic modeling |

Enables rapid-cycle experimental designs and acute dosing studies without the multi-month washout periods mandated by amiodarone.

Volume of Distribution and Tissue Accumulation Prevention

The massive tissue accumulation of amiodarone is a primary barrier in chronic toxicity modeling, driven by its large volume of distribution (60–70 L/kg) [1]. Budiodarone's structural modifications significantly reduce its lipophilic partitioning, resulting in a volume of distribution of only 13 L/kg[2]. This restricts the compound primarily to the central compartment, preventing the progressive hepatic, pulmonary, and thyroid accumulation that confounds long-term cellular and animal assays.

| Evidence Dimension | Volume of distribution (Vd) |

| Target Compound Data | 13 L/kg |

| Comparator Or Baseline | Amiodarone (60–70 L/kg) |

| Quantified Difference | ~80% reduction in volume of distribution |

| Conditions | Systemic distribution mapping |

Crucial for researchers requiring an iodinated antiarrhythmic benchmark that does not induce cumulative, lipophilicity-driven organ toxicity during repeated dosing.

Metabolic Pathway Dependency and DDI Mitigation

Unlike dronedarone, which is heavily metabolized by hepatic CYP3A4 and acts as both a substrate and inhibitor of this enzyme, budiodarone is designed for extensive metabolism by plasma and tissue esterases [1]. This bypasses the hepatic cytochrome system entirely. Consequently, budiodarone does not trigger the severe CYP3A4-mediated drug-drug interactions (DDIs) characteristic of dronedarone, making it a superior baseline material for polypharmacy and complex formulation testing.

| Evidence Dimension | Primary metabolic clearance pathway |

| Target Compound Data | Plasma and tissue esterase hydrolysis |

| Comparator Or Baseline | Dronedarone (Hepatic CYP3A4 metabolism) |

| Quantified Difference | Complete shift from CYP450-dependent to esterase-dependent clearance |

| Conditions | In vitro / in vivo metabolic profiling |

Allows formulation scientists to evaluate mixed ion channel blockade without introducing confounding CYP3A4 inhibition or induction into the assay system.

'Soft Drug' and Esterase-Labile Prodrug Development

Because budiodarone successfully demonstrates how the addition of a sec-butyl acetate side chain can shift metabolism from the liver to tissue esterases, it is highly procured as a positive control and structural benchmark in medicinal chemistry programs focused on 'soft drug' design[1].

Short-Term Electrophysiological Modeling

The 7-hour half-life and rapid 48-hour clearance of budiodarone make it the ideal reference standard for acute in vivo electrophysiology models[2]. Researchers use it to induce transient, reversible mixed ion channel blockade without the multi-month baseline shifts caused by amiodarone.

CYP-Independent Polypharmacy Assays

In drug-drug interaction (DDI) screening, budiodarone serves as a critical non-CYP-mediated comparator. Formulators utilize it to decouple the intrinsic cardiac effects of benzofuran derivatives from the CYP3A4-driven metabolic interference typically seen with dronedarone[1].

References

- [1] Naccarelli, G. V., et al. 'The pharmaceutical pipeline for atrial fibrillation.' Expert Review of Cardiovascular Therapy 8.12 (2010): 1739-1753.

- [2] Arya, A., et al. 'A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology.' Europace 11.4 (2009): 458-464.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Other CAS

Wikipedia

Dates

2: Ezekowitz MD, Nagarakanti R, Lubinski A, Bandman O, Canafax D, Ellis DJ,

3: Mason PK, DiMarco JP. New pharmacological agents for arrhythmias. Circ

4: Arya A, Silberbauer J, Teichman SL, Milner P, Sulke N, Camm AJ. A preliminary